molecular formula C39H65N9O9 B109922 [Lys5,MeLeu9,Nle10]-NKA(4-10) CAS No. 137565-28-7

[Lys5,MeLeu9,Nle10]-NKA(4-10)

Cat. No. B109922
M. Wt: 804 g/mol
InChI Key: FIBMQAYBIOYAKI-HLYNNXGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[Lys5,MeLeu9,Nle10]-NKA(4-10)” is a derivative of Neurokinin A . It is an NK2 agonist with an IC50 value of 6.1 nM . It has the ability to induce contraction in smooth muscle cells of rodents . The molecular formula of this compound is C39H65N9O9 .

Scientific Research Applications

1. Radioligand Development and Characterization [Lys5,MeLeu9,Nle10]-NKA(4-10) has been utilized in the development of selective radioligands for the tachykinin NK2 receptor. Studies have shown that this peptide, when iodinated, binds specifically to NK2 receptors, as evidenced in rat gastric fundus and other tissues (Burcher, Badgery-Parker, Zeng, & Lavielle, 1993) (Badgery-Parker, Zeng, Lavielle, & Burcher, 1993).

2. Treatment of Neurogenic Bladder Dysfunction An oral disintegrating tablet (ODT) formulation of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been developed for treating neurogenic bladder dysfunction. This formulation showed promise in in vivo efficacy studies using a rat acute spinal cord injury model (Bae, Johnston, Chaiittianan, Sutthanut, Jay, & Marson, 2018).

3. Investigation in Human Urinary Bladder Studies have characterized the tachykinin NK2 receptors in the human urinary bladder using [Lys5,MeLeu9,Nle10]-NKA(4-10). The peptide showed its utility in demonstrating the involvement of NK2 receptors in detrusor muscle contractility (Zeng, Moore, & Burcher, 1995).

4. Prokinetic Effects in Minipigs The neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) was evaluated for its prokinetic effects on bladder and colorectal function in minipigs. The study indicated its potential in regulating these functions via NK2 receptors (Rupniak, Katofiasc, Marson, Ricca, Thor, & Burgard, 2019).

5. Induction of Neurokinin Receptor-Mediated Responses Research has shown that [Lys5,MeLeu9,Nle10]-NKA(4–10) can induce neurokinin 2 receptor-mediated urination and defecation, as well as neurokinin 1 receptor-mediated flushing in rats. This highlights its role in neurokinin receptor subtype-specific physiological responses (Cook, Piatt, & Marson, 2022).

6. Tachykinin Receptor Research The peptide has been used to investigate the structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor, providing insights into amino acid residues important for receptor efficacy, potency, and affinity (Warner, Miller, & Burcher, 2002).

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBMQAYBIOYAKI-HLYNNXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Lys5,MeLeu9,Nle10]-NKA(4-10)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 2
Reactant of Route 2
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 3
Reactant of Route 3
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 4
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 5
Reactant of Route 5
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 6
Reactant of Route 6
[Lys5,MeLeu9,Nle10]-NKA(4-10)

Citations

For This Compound
84
Citations
XP Zeng, S Lavielle, E Burcher - Neuropeptides, 1994 - Elsevier
The potent contractile responses of guinea-pig airways to neurokinin A (NKA) and neuropeptide γ (NPγ) are thought to be mediated by NK-2 receptors. However, NK-2 binding sites are …
Number of citations: 11 www.sciencedirect.com
NMJ Rupniak, M Katofiasc, A Walz, KB Thor… - … of Pharmacology and …, 2018 - ASPET
Tachykinin neurokinin 2 (NK2) receptor agonists may have potential to alleviate clinical conditions associated with bladder and gastrointestinal underactivity by stimulating contraction …
Number of citations: 12 jpet.aspetjournals.org
NMJ Rupniak, E Perdona, C Griffante, P Cavallini… - PLoS …, 2018 - journals.plos.org
A series of peptide NK2 receptor agonists was evaluated for affinity, potency, efficacy, and selectivity at human recombinant NK2 and NK1 receptors expressed in CHO cells to identify …
Number of citations: 11 journals.plos.org
JB Cook, R Piatt, L Marson - Journal of Basic and Clinical Physiology …, 2022 - degruyter.com
Objectives Neurokinin 2 receptor (NK2R) agonists may be useful for treating bladder and bowel dysfunction via direct contraction of detrusor and gastrointestinal smooth muscle. The …
Number of citations: 5 www.degruyter.com
NMJ Rupniak, MA Katofiasc, J Bae… - Canadian Journal of …, 2023 - cdnsciencepub.com
The feasibility of eliciting defecation and urination after intranasal (IN) or sublingual (SL) delivery of a small peptide NK2 receptor agonist, [Lys 5 , MeLeu 9 , Nle 10 ]-NKA (4–10) , was …
Number of citations: 4 cdnsciencepub.com
L Marson, RK Piatt, MA Katofiasc, C Bobbitt… - Journal of …, 2020 - liebertpub.com
Acute administration of [Lys5,Me,Leu9,Nle10]-NKA(4-10) (LMN-NKA) produces contractions of the detrusor and rectum with voiding in intact and acutely spinal cord injured (SCI) rats. In …
Number of citations: 7 www.liebertpub.com
FJ Warner, RC Miller, E Burcher - Biochemical pharmacology, 2002 - Elsevier
A structure-activity study of the neurokinin A (NKA) fragment NKA(4–10) was performed to investigate the importance of amino acid residues for receptor efficacy, potency and affinity at …
Number of citations: 15 www.sciencedirect.com
NMJ Rupniak, MA Katofiasc, L Marson, DJ Ricca… - Neuropeptides, 2019 - Elsevier
The effects of the neurokinin NK2 receptor agonist [Lys 5 ,MeLeu 9 ,Nle 10 ]-NKA (4 – 10) (LMN-NKA) on bladder and colorectal function were examined in minipigs. In anesthetized …
Number of citations: 6 www.sciencedirect.com
NMJ Rupniak, M Katofiasc, EC Burgard… - … Archives of Pharmacology, 2018 - Springer
The effects of the tachykinin NK2 receptor agonist LMN-NKA ([Lys 5 ,MeLeu 9 ,Nle 10 ]-NKA (4-10) ) on colorectal and arterial blood pressure were examined in anesthetized macaques…
Number of citations: 6 link.springer.com
N Rupniak, M Katofiasc, A Walz, KB Thor… - … of Pharmacology and …, 2018 - researchgate.net
Tachykinin NK2 receptor agonists may have potential to alleviate clinical conditions associated with bladder and gastrointestinal under-activity by stimulating contraction of visceral …
Number of citations: 3 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.